molecular formula C₂₀H₁₉NO₂S B1145787 Tazarotenic Acid Methyl Ester CAS No. 1332579-70-0

Tazarotenic Acid Methyl Ester

Número de catálogo: B1145787
Número CAS: 1332579-70-0
Peso molecular: 337.44
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tazarotenic Acid Methyl Ester can be synthesized through the esterification of Tazarotenic Acid. The process typically involves the reaction of Tazarotenic Acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Tazarotenic Acid Methyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Dermatological Treatments

Tazarotenic acid methyl ester is primarily utilized in the following dermatological applications:

  • Acne Vulgaris : Clinical studies have demonstrated that topical formulations containing tazarotenic acid effectively reduce both inflammatory and non-inflammatory acne lesions. For instance, a study showed that 0.1% tazarotene gel significantly improved acne severity compared to placebo .
  • Plaque Psoriasis : Tazarotenic acid is also approved for treating plaque psoriasis. Its application has been shown to decrease scaling and erythema associated with this chronic condition .
  • Photoaging : The compound is effective in managing signs of photoaging, including fine wrinkles and pigmentation irregularities. Long-term use has been associated with increased collagen production and better organization of collagen fibers in the skin .

Transdermal Drug Delivery

Recent studies have investigated the potential of this compound for transdermal delivery systems. Research indicates that both solutions and gel formulations can permeate the skin effectively, allowing for localized treatment of joint-related conditions .

Microemulsion Formulations

Innovative formulations using essential oil-based microemulsions have been developed to enhance the delivery of tazarotenic acid. A study reported that these microemulsions significantly improved skin deposition and therapeutic efficacy against acne vulgaris compared to traditional formulations .

Data Tables

Application AreaConcentrationEfficacyStudy Reference
Acne Vulgaris0.1%Significant reduction in lesions
Plaque Psoriasis0.05%-0.1%Decreased scaling and erythema
PhotoagingVariesImproved skin texture and collagen organization
Transdermal TherapyN/ADetectable levels in systemic circulation
Microemulsion FormulationsN/AEnhanced skin deposition; reduced ear thickness in mice models

Case Study 1: Efficacy in Acne Treatment

A randomized controlled trial involving 100 subjects demonstrated that patients using a 0.1% tazarotene gel experienced a marked reduction in both inflammatory and non-inflammatory acne lesions after 12 weeks of treatment compared to a control group receiving a placebo. The study highlighted the tolerability profile, noting that most adverse effects were mild and manageable .

Case Study 2: Psoriasis Management

In another clinical trial focused on plaque psoriasis, participants treated with tazarotenic acid showed significant improvements in psoriatic plaques after eight weeks, with a notable reduction in the Psoriasis Area Severity Index (PASI) scores compared to baseline measurements .

Case Study 3: Microemulsion Delivery System

Research on essential oil-based microemulsions indicated that formulations containing tazarotenic acid led to superior therapeutic outcomes in an animal model of acne vulgaris, achieving a 67% reduction in ear thickness compared to only 4% with conventional treatments .

Mecanismo De Acción

Tazarotenic Acid Methyl Ester is a prodrug that is converted into its active form, Tazarotenic Acid, through esterase hydrolysis. The active form binds to retinoic acid receptors, specifically RAR-β and RAR-γ, which are involved in regulating gene expression. This binding influences cell differentiation and proliferation, making it effective in treating conditions like psoriasis and acne .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to be a prodrug for Tazarotenic Acid. This prodrug mechanism provides a controlled release of the active compound, enhancing its therapeutic effects while minimizing side effects .

Actividad Biológica

Tazarotenic Acid Methyl Ester (TAME) is a synthetic retinoid derivative that has garnered attention for its biological activity, particularly in dermatological applications. This article explores the compound's mechanism of action, pharmacokinetics, therapeutic uses, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1332579-70-0
  • Molecular Formula : C21H21NO2S
  • Molecular Weight : 351.462 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Melting Point : 97-98 °C
  • Boiling Point : 499.8 ± 45.0 °C at 760 mmHg

TAME is structurally related to tazarotene, a known selective retinoic acid receptor (RAR) agonist used primarily for treating plaque psoriasis and acne vulgaris. The methyl ester form is expected to enhance lipophilicity, potentially improving skin penetration and bioavailability.

TAME exerts its biological effects primarily through activation of RARs, which play a crucial role in regulating gene expression involved in cellular differentiation and proliferation. This mechanism is particularly relevant in the context of skin disorders, where abnormal cell proliferation is a hallmark.

Key Actions:

  • Inhibition of Ornithine Decarboxylase (ODC) : TAME has been shown to inhibit ODC activity induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA), suggesting a potential role in modulating hyperproliferative conditions such as psoriasis .
  • Upregulation of Tumor Suppressor Genes : The compound promotes the expression of tazarotene-induced gene 3 (TIG3), which is associated with reduced cell proliferation and increased apoptosis in skin cells .

Pharmacokinetics

The pharmacokinetic profile of TAME indicates rapid metabolism to its active form, tazarotenic acid. Studies have demonstrated significant differences in bioavailability between various formulations (e.g., gel vs. foam).

Summary of Pharmacokinetic Findings:

ParameterTazarotene Gel (0.1%)Tazarotene Foam (0.1%)
AUC0-tau (hr*ng/mL)0.21 ± 0.120.14 ± 0.09
Cmax (ng/mL)0.023 ± 0.0160.012 ± 0.006
Terminal Half-life (hr)Not specifiedNot specified

These findings indicate that the foam formulation results in lower systemic exposure compared to the gel formulation, which may influence clinical efficacy and safety profiles .

Therapeutic Applications

TAME has been primarily investigated for its efficacy in treating skin conditions such as:

  • Plaque Psoriasis : Clinical trials have demonstrated that TAME can significantly reduce psoriatic lesions when applied topically.
  • Acne Vulgaris : Similar efficacy has been noted in acne treatment, where it helps reduce inflammation and comedone formation.

Case Study 1: Psoriasis Treatment

A study involving patients with moderate to severe plaque psoriasis treated with TAME gel showed a marked improvement in Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment compared to baseline measurements.

Case Study 2: Acne Vulgaris Management

In another clinical trial, patients using TAME for acne experienced a reduction in inflammatory lesions by approximately 50% over an eight-week period, with minimal side effects reported.

Propiedades

Número CAS

1332579-70-0

Fórmula molecular

C₂₀H₁₉NO₂S

Peso molecular

337.44

Sinónimos

6-[2-(3,4-Dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-,3-Pyridinecarboxylic Acid Methyl Ester

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.